molecular formula C9H10N6S B2739741 6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine CAS No. 866154-08-7

6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine

Cat. No. B2739741
CAS RN: 866154-08-7
M. Wt: 234.28
InChI Key: NXZWRGNUFJZWKV-UHFFFAOYSA-N
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Description

6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a tetrazine derivative, which is a class of organic compounds that have been widely used in bioorthogonal chemistry and imaging.

Scientific Research Applications

Structural and Photophysical Studies

6-Methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine (a related compound) has been utilized in the preparation of zinc(II) and cadmium(II) metal complexes. These complexes were studied for their structure through X-ray diffraction and photophysical properties, showing luminescence upon chelation with Zn(II) and Cd(II) metal ions (Stetsiuk et al., 2019).

Synthesis and Magnetic Behavior of Polynuclear Compounds

A tetranuclear compound formula involving pyridin-2-ylmethyl amine derivatives (similar to the compound ) has been synthesized and characterized. This study focuses on the structural and magnetic behavior of these compounds, contributing to understanding the spin crossover complexes (Boldog et al., 2009).

Synthesis of Heavily Substituted 2-Aminopyridines

In the context of synthesizing 2-aminopyridines with various polar substituents, a methylsulfinyl group (related to the compound ) was displaced from the 6-position of the pyridine ring. This study contributes to the field of organic chemistry by elaborating on the synthesis methods of pyridine derivatives (Teague, 2008).

Functional Models for Catechol 1,2-Dioxygenase

Iron(III) complexes of tetradentate tripodal ligands containing pyridin-2-ylmethyl amine were synthesized as functional models for catechol 1,2-dioxygenase. This study is significant in bioinorganic chemistry, showing the potential applications of these complexes in mimicking the natural enzymatic processes (Viswanathan et al., 1998).

properties

IUPAC Name

6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6S/c1-16-9-14-12-8(13-15-9)11-6-7-3-2-4-10-5-7/h2-5H,6H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZWRGNUFJZWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N=N1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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